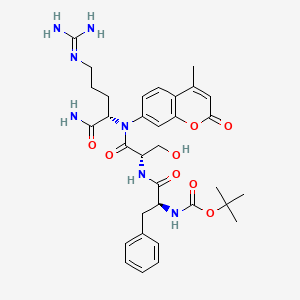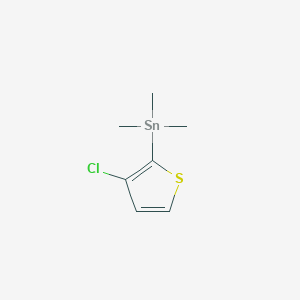![molecular formula C24H16F12N4P2 B13652058 1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) is a compound belonging to the class of bipyridinium salts These compounds are known for their electrochromic properties, which means they can change color when an electric current is applied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) typically involves the diquaternisation of 4,4’-bipyridine with 4-cyanobenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hexafluorophosphoric acid to yield the desired hexafluorophosphate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions, where it can be reduced to form a radical cation or oxidized to form a dication.
Substitution: The cyanophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction can lead to the formation of a radical cation, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) has several scientific research applications:
Materials Science: Used in the development of electrochromic devices and smart windows due to its color-changing properties.
Chemistry: Serves as a building block for the synthesis of coordination polymers and other complex structures.
Biology and Medicine:
Industry: Utilized in the production of sensors and other electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) involves electron transfer processes. The compound can accept and donate electrons, making it useful in redox reactions. The molecular targets include the nitrogen atoms in the bipyridine ring, which can undergo reversible redox changes. These electron transfer processes are crucial for its applications in electrochromic devices and sensors .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Methyl Viologen): Known for its herbicidal properties and used in electrochromic devices.
1,1’-Bis(3-cyanobenzyl)-[4,4’-bipyridine] dichloride: Used in the synthesis of coordination polymers with photochromic and thermochromic properties.
Uniqueness
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) is unique due to its specific combination of cyanophenyl groups and hexafluorophosphate counterion, which imparts distinct electrochromic and conductive properties. This makes it particularly suitable for applications in advanced materials and electronic devices.
Properties
Molecular Formula |
C24H16F12N4P2 |
|---|---|
Molecular Weight |
650.3 g/mol |
IUPAC Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dihexafluorophosphate |
InChI |
InChI=1S/C24H16N4.2F6P/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;2*1-7(2,3,4,5)6/h1-16H;;/q+2;2*-1 |
InChI Key |
JXXJBRNOSVEWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)






![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)


